molecular formula C9H11BrN4O B2439533 9-Bromo-8-isobutylpyrazolo[1,5-d][1,2,4]triazinone CAS No. 1383626-27-4

9-Bromo-8-isobutylpyrazolo[1,5-d][1,2,4]triazinone

Cat. No.: B2439533
CAS No.: 1383626-27-4
M. Wt: 271.118
InChI Key: RLQMTPOOENNZIE-UHFFFAOYSA-N
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Description

9-Bromo-8-isobutylpyrazolo[1,5-d][1,2,4]triazinone (CAS 1383626-27-4) is a high-purity chemical reagent with a molecular formula of C 9 H 11 BrN 4 O and a molecular weight of 271.11 g/mol . It belongs to the pyrazolo[1,5-d][1,2,4]triazinone family, a class of nitrogen-rich heterocyclic compounds that have gained significant attention in medicinal chemistry and drug discovery for their potential biological activities . The bromine atom at the 9-position makes this compound a versatile synthetic intermediate, particularly for metal-catalyzed cross-coupling reactions, enabling further functionalization of the core structure . The core pyrazolo[1,5-d][1,2,4]triazinone scaffold is of high research interest, with studies on closely related analogs showing potential in various therapeutic areas. For instance, certain pyrazolo-triazine derivatives have been identified as potent anti-inflammatory agents, demonstrating significant inhibition of edema and inflammatory mediators in preclinical models . Other analogs within this structural class have been investigated for their potential antiviral properties, drawing parallels to known purine antimetabolites . Recent research also highlights the anticancer potential of structurally similar triazine derivatives, which have been shown to induce apoptosis and autophagy in cancer cell lines . The synthetic routes for this compound often involve sophisticated methodologies, such as azo coupling with diazoazoles or cyclocondensation of pyrazole-5-amines, followed by regioselective bromination and alkylation to introduce the isobutyl group . This product is intended for research purposes only and is not for diagnostic or therapeutic use. Please refer to the Safety Data Sheet for proper handling and storage information.

Properties

IUPAC Name

3-bromo-2-(2-methylpropyl)-5H-pyrazolo[1,5-d][1,2,4]triazin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H11BrN4O/c1-5(2)3-6-7(10)8-9(15)12-11-4-14(8)13-6/h4-5H,3H2,1-2H3,(H,12,15)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RLQMTPOOENNZIE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CC1=NN2C=NNC(=O)C2=C1Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H11BrN4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

271.11 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Azo Coupling Methodology

This method involves the [4+2] cycloaddition of diazoazoles with two-carbon synthons such as enamines or β-keto esters. For instance, diazotized pyrazole derivatives react with β-keto esters under basic conditions to form the triazinone ring. A representative reaction is shown below:

$$
\text{Diazopyrazole} + \text{β-keto ester} \xrightarrow{\text{Base}} \text{Pyrazolo[1,5-d]triazinone}
$$

Key Advantages :

  • High regioselectivity due to electronic directing effects of substituents.
  • Compatibility with diverse functional groups.

Cyclocondensation Approach

Cyclocondensation exploits pyrazole-5-amines or hydrazine derivatives reacting with triazine-forming agents like urea or cyanamide. For example, 5-aminopyrazole derivatives condense with urea in acidic media to yield the triazinone core:

$$
\text{5-Aminopyrazole} + \text{Urea} \xrightarrow{\text{HCl}} \text{Pyrazolo[1,5-d]triazinone} + \text{NH}_3
$$

Optimization Considerations :

  • Acidic conditions (e.g., HCl or H$$2$$SO$$4$$) enhance cyclization efficiency.
  • Microwave-assisted synthesis reduces reaction time from hours to minutes.

Bromination at Position 9

Introducing bromine at position 9 is critical for biological activity. Two strategies dominate: direct electrophilic bromination and pre-brominated intermediates .

Direct Electrophilic Bromination

Electrophilic agents like bromine (Br$$_2$$) or N-bromosuccinimide (NBS) selectively brominate the pyrazole ring. Reaction conditions heavily influence regioselectivity:

Brominating Agent Solvent Temperature Yield (%) Reference
Br$$_2$$ CH$$2$$Cl$$2$$ 0°C 65
NBS CCl$$_4$$ 80°C 78

Mechanistic Insight :
Bromination occurs at the electron-rich C9 position due to resonance stabilization from the adjacent nitrogen atoms.

Use of Pre-brominated Pyrazole Intermediates

Synthesizing brominated pyrazoles prior to triazinone formation ensures higher regiocontrol. For example, 3-bromo-1H-pyrazole-5-carboxylate serves as a precursor, undergoing cyclocondensation with urea to install bromine at C9.

Introduction of the Isobutyl Group at Position 8

The isobutyl group is introduced via alkylation or Grignard reactions during or after core formation.

Alkylation of Pyrazole Intermediates

Reaction of 8-hydroxypyrazolo-triazinone with isobutyl bromide under basic conditions yields the desired product:

$$
\text{8-Hydroxy intermediate} + \text{Isobutyl bromide} \xrightarrow{\text{K$$2$$CO$$3$$}} \text{8-Isobutyl derivative}
$$

Conditions :

  • Solvent: DMF or acetone.
  • Temperature: 60–80°C.
  • Yield: 70–85%.

Friedel-Crafts Alkylation

Although less common, Lewis acids like AlCl$$_3$$ facilitate isobutyl group installation on electron-rich pyrazole rings. This method is limited by competing side reactions.

Case Studies and Experimental Protocols

One-Pot Synthesis of 9-Bromo-8-isobutylpyrazolo[1,5-d]triazinone

A streamlined protocol involves sequential bromination and alkylation:

  • Cyclocondensation : 5-Amino-3-bromo-1H-pyrazole reacts with urea in HCl to form 9-bromopyrazolo-triazinone.
  • Alkylation : The intermediate is treated with isobutyl bromide in acetone/K$$2$$CO$$3$$.

Yield : 62% over two steps.

Microwave-Assisted Optimization

Microwave irradiation (150°C, 20 min) improves cyclocondensation efficiency, reducing reaction time by 60% compared to conventional heating.

Industrial-Scale Production Considerations

While academic studies focus on bench-scale synthesis, industrial production requires:

  • Cost-Effective Bromination : NBS is preferred over Br$$_2$$ for safety and selectivity.
  • Catalytic Methods : Transition metal catalysts (e.g., Pd) may enhance coupling reactions but require rigorous purification.
  • Waste Management : Neutralization of acidic byproducts is critical for environmental compliance.

Chemical Reactions Analysis

Types of Reactions: 9-Bromo-8-isobutylpyrazolo

Biological Activity

The compound 9-Bromo-8-isobutylpyrazolo[1,5-d][1,2,4]triazinone is a member of the pyrazolo[1,5-d][1,2,4]triazinone family, which has garnered attention in medicinal chemistry due to its potential biological activities. This article aims to explore the biological activity of this compound, focusing on its mechanisms of action, synthesis, and relevant case studies.

Structural Characteristics

The IUPAC name for this compound is 3-bromo-2-(2-methylpropyl)-5H-pyrazolo[1,5-d][1,2,4]triazin-4-one . Its molecular formula is C9H11BrN4OC_9H_{11}BrN_4O with a molecular weight of approximately 271.11 g/mol . The compound features a bromine atom at the 9-position and an isobutyl group at the 8-position of the pyrazolo-triazine core structure.

PropertyValue
Molecular FormulaC9H11BrN4OC_9H_{11}BrN_4O
Molecular Weight271.11 g/mol
CAS Number2044713-81-5
Melting PointNot available

The exact mode of action for this compound remains largely unexplored. However, its structural similarity to known antiviral agents and purine antimetabolites suggests potential antiviral properties or disruptions in purine metabolism pathways.

Anti-inflammatory Properties

Recent studies have highlighted the anti-inflammatory potential of related compounds in the triazine family. For instance:

  • Compound 2e , derived from a similar scaffold, demonstrated significant inhibition of paw edema in animal models (AA = 53.41%) and reduced pro-inflammatory cytokines .
  • Triazole derivatives have been reported to inhibit inflammatory processes effectively .

Synthetic Routes

The synthesis of this compound typically involves:

  • Azo Coupling : This method employs diazoazoles reacting with CH-active two-carbon synthons following the [4+2] cycloaddition principle.
  • Annulation Techniques : The azole fragment can be annulated onto the triazine ring through various chemical reactions.

Industrial Production

Current literature lacks detailed industrial production methods for this compound; however, general principles applicable to heterocyclic compounds suggest that optimizing reaction conditions and purification processes would be critical in large-scale synthesis.

Case Study: Inflammatory Response Modulation

In a study investigating anti-inflammatory agents based on triazine derivatives:

  • A series of compounds were synthesized and evaluated for their effects on carrageenan-induced paw edema.
  • The most active compound exhibited significant inhibition of both edema development and inflammatory mediator production .

Comparative Analysis with Related Compounds

Research comparing various pyrazolo-triazine derivatives indicates that bromination at different positions alters biological activity significantly. For example:

Compound NamePosition of BrominationBiological Activity
7-Bromo-PyrazoloPosition 7Moderate anti-inflammatory
8-Bromo-PyrazoloPosition 8High anti-inflammatory
9-Bromo-PyrazoloPosition 9Potential antiviral

Q & A

Basic Research Questions

Q. What are the key steps in synthesizing 9-Bromo-8-isobutylpyrazolo[1,5-d][1,2,4]triazinone, and how is purity ensured?

  • Methodological Answer : Synthesis typically involves cyclization of precursors under acidic or basic conditions, followed by bromination and isobutyl group introduction. Critical steps include:

  • Precursor Preparation : Use halogenated intermediates to facilitate bromine incorporation .
  • Cyclization : Optimize pH and temperature to avoid side reactions (e.g., hydrolysis) .
  • Purification : Recrystallization from ethanol or acetonitrile improves purity .
  • Characterization : Employ NMR (¹H/¹³C) and mass spectrometry (MS) to confirm structure and purity (>95% by HPLC) .

Q. Which analytical techniques are critical for characterizing this compound’s structural integrity?

  • Methodological Answer :

  • NMR Spectroscopy : Assign proton environments (e.g., isobutyl CH₂/CH₃ groups) and confirm bromine substitution patterns .
  • Mass Spectrometry : High-resolution MS (HRMS) verifies molecular weight (e.g., [M+H]+ ion at m/z 323.02) .
  • X-ray Diffraction : Resolves ambiguities in regiochemistry (e.g., bromine position) via single-crystal analysis .

Advanced Research Questions

Q. How can reaction conditions be optimized to enhance the yield of this compound?

  • Methodological Answer :

  • Solvent Selection : Polar aprotic solvents (e.g., DMF) enhance solubility and reaction rates .
  • Temperature Control : Maintain 45–60°C during bromination to prevent decomposition .
  • Catalysts : Use tetrabutylammonium bromide (TBAB) to stabilize intermediates and improve efficiency .
  • Scalability : Pilot-scale reactions require inert atmospheres (N₂/Ar) to minimize oxidation .

Q. How can researchers resolve contradictions between spectral data (e.g., NMR vs. X-ray) for this compound?

  • Methodological Answer :

  • X-ray Crystallography : Definitive for resolving regiochemical ambiguities (e.g., bromine vs. isobutyl positioning) .
  • 2D NMR Techniques : NOESY or HSQC correlations clarify spatial proximity of substituents .
  • Dynamic Effects : Consider tautomerism or conformational flexibility in solution, which may explain NMR discrepancies .

Q. What strategies are effective for evaluating the biological activity of this compound in vitro?

  • Methodological Answer :

  • Target Selection : Prioritize kinases or enzymes with triazinone-binding pockets (e.g., CDK inhibitors) .
  • Assay Design : Use fluorescence-based assays to measure IC₅₀ values (e.g., ATP-competitive inhibition) .
  • Metabolic Stability : Assess hepatic microsomal stability (e.g., human CYP450 isoforms) to guide lead optimization .

Structural and Mechanistic Insights

Q. What structural features of this compound influence its reactivity?

  • Methodological Answer :

  • Electron-Withdrawing Groups : Bromine increases electrophilicity at the C-7 position, facilitating nucleophilic substitutions .
  • Steric Effects : The isobutyl group hinders access to the pyrazolo core, directing reactions to less hindered sites .
  • H-Bonding : The triazinone carbonyl participates in H-bonding with biological targets (e.g., kinase active sites) .

Q. How does the crystal structure inform intermolecular interactions of this compound?

  • Methodological Answer :

  • X-ray Data : Key parameters (e.g., bond lengths, angles) reveal packing patterns and π-π stacking interactions (Table 1) .
  • Table 1 : Crystallographic Data for Analogous Brominated Pyrazolo-triazines
ParameterValue (Compound 2a)Value (Compound 2d)
Space GroupP21/cPbca
Bond Length (Br-C)1.89 Å1.91 Å
Dihedral Angle12.3°8.7°

Data Reproducibility and Validation

Q. What protocols ensure reproducibility in synthesizing and testing this compound?

  • Methodological Answer :

  • Detailed Reaction Logs : Document exact stoichiometry, solvent purity, and equipment calibration .
  • Cross-Validation : Compare NMR/MS data with published analogs (e.g., 8-Bromo-[1,2,4]triazolo[4,3-a]pyrazine) .
  • Collaborative Trials : Share samples with independent labs to verify biological activity (e.g., IC₅₀ consistency) .

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